N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide
Description
N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group and the cyano group in the structure of this compound makes it a compound of interest for researchers due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)3-8(16)15-7-1-2-14-5-6(7)4-13/h1-2,5H,3H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWCYNMEFIGCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)CC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide typically involves the reaction of 3-cyanopyridine with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Nucleophilic substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(3-aminopyridin-4-yl)-3,3,3-trifluoropropanamide.
Oxidation: Formation of pyridine N-oxide derivatives.
Scientific Research Applications
N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Materials Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets in biological systems. The cyano group and the trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular pathways involved in its mechanism of action.
Comparison with Similar Compounds
- N-(3-cyanopyridin-4-yl)acetamide
- N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide
- 3-cyanopyridine
Comparison: N-(3-cyanopyridin-4-yl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for drug discovery and other scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
